1,1'-[Octane-1,8-diylbis(oxy)]bis[3-(bromomethyl)benzene]
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Overview
Description
1,1’-[Octane-1,8-diylbis(oxy)]bis[3-(bromomethyl)benzene] is an organic compound characterized by its unique structure, which includes an octane backbone linked to two benzene rings via ether linkages Each benzene ring is further substituted with a bromomethyl group
Preparation Methods
The synthesis of 1,1’-[Octane-1,8-diylbis(oxy)]bis[3-(bromomethyl)benzene] typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,8-dibromooctane and 3-hydroxybenzyl alcohol.
Ether Formation: The first step involves the formation of the ether linkage. This can be achieved by reacting 1,8-dibromooctane with 3-hydroxybenzyl alcohol in the presence of a base, such as potassium carbonate, to form the intermediate 1,1’-[Octane-1,8-diylbis(oxy)]bis[3-hydroxybenzyl] ether.
Bromomethylation: The final step involves the bromomethylation of the benzene rings.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
1,1’-[Octane-1,8-diylbis(oxy)]bis[3-(bromomethyl)benzene] undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups are highly reactive towards nucleophiles, making this compound suitable for nucleophilic substitution reactions. Common reagents include sodium azide, potassium thiocyanate, and amines. The major products formed are azides, thiocyanates, and substituted amines, respectively.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl groups, to form aldehydes or carboxylic acids. Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reduction of the bromomethyl groups can yield the corresponding methyl groups.
Scientific Research Applications
1,1’-[Octane-1,8-diylbis(oxy)]bis[3-(bromomethyl)benzene] has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly in the preparation of polymers and dendrimers.
Materials Science: The compound is used in the development of advanced materials, including liquid crystals and organic semiconductors, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-[Octane-1,8-diylbis(oxy)]bis[3-(bromomethyl)benzene] is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl groups act as electrophilic centers, attracting nucleophiles and facilitating the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce functional groups or linkers into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
1,1’-[Octane-1,8-diylbis(oxy)]bis[3-(bromomethyl)benzene] can be compared with other similar compounds, such as:
1,1’-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene]: This compound has a shorter ethane backbone, which affects its physical properties and reactivity.
1,1’-[Butane-1,4-diylbis(oxy)]bis[3-(bromomethyl)benzene]: The butane backbone provides different steric and electronic effects compared to the octane backbone.
1,1’-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene]: Similar to the octane derivative but with a shorter hexane backbone, influencing its solubility and reactivity.
Properties
CAS No. |
560086-33-1 |
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Molecular Formula |
C22H28Br2O2 |
Molecular Weight |
484.3 g/mol |
IUPAC Name |
1-(bromomethyl)-3-[8-[3-(bromomethyl)phenoxy]octoxy]benzene |
InChI |
InChI=1S/C22H28Br2O2/c23-17-19-9-7-11-21(15-19)25-13-5-3-1-2-4-6-14-26-22-12-8-10-20(16-22)18-24/h7-12,15-16H,1-6,13-14,17-18H2 |
InChI Key |
PUSCHTBGYIGNRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCCCCCOC2=CC=CC(=C2)CBr)CBr |
Origin of Product |
United States |
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